molecular formula C16H15FN2O2 B15043902 N'-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide

N'-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide

Cat. No.: B15043902
M. Wt: 286.30 g/mol
InChI Key: SJBQEMXIUREAIK-WOJGMQOQSA-N
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Description

N’-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

N’-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .

Comparison with Similar Compounds

N’-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide can be compared with other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C16H15FN2O2

Molecular Weight

286.30 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-2-phenoxypropanamide

InChI

InChI=1S/C16H15FN2O2/c1-12(21-14-8-3-2-4-9-14)16(20)19-18-11-13-7-5-6-10-15(13)17/h2-12H,1H3,(H,19,20)/b18-11+

InChI Key

SJBQEMXIUREAIK-WOJGMQOQSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1F)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1F)OC2=CC=CC=C2

Origin of Product

United States

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